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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of Kopsinine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of

kopsinine, an indole alkaloid. The information is compiled from various scientific sources to

support research and development activities.

Chemical and Physical Properties
Kopsinine is a complex indole alkaloid with a hexacyclic ring system.[1] Its chemical and

physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₁H₂₆N₂O₂ [1]

Molecular Weight 338.4 g/mol [1]

IUPAC Name

methyl

(1R,9R,16R,18R,21S)-2,12-

diazahexacyclo[14.2.2.1⁹,¹².0¹,

⁹.0³,⁸.0¹⁶,²¹]henicosa-3,5,7-

triene-18-carboxylate

[1]

CAS Number 559-51-3 [2]

Appearance

Not explicitly stated in the

provided results; likely a

crystalline solid.

Melting Point
Not explicitly found in the

search results.

Boiling Point

Not applicable; likely

decomposes at high

temperatures.

Solubility

Not explicitly found in the

search results; likely soluble in

organic solvents like

chloroform, dichloromethane,

and ethyl acetate.

UV Absorption (λmax) 212, 245, 295 nm [3]

Infrared (IR) Spectrum

Key absorptions indicating NH

(~3348 cm⁻¹) and ester (C=O,

~1729 cm⁻¹) functional groups.

[3]

¹H and ¹³C NMR

The spectroscopic data of

synthetically produced

kopsinine have been reported

to be identical to the natural

product.[4]
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Mass Spectrum

The molecular formula

C₂₂H₂₈N₂O₃, closely related to

kopsinine, shows a molecular

ion at m/z 368 in EI-mass

spectrometry.[3]

Chemical Reactivity
The reactivity of kopsinine is dictated by its constituent functional groups: an indole nucleus, a

tertiary amine, and a methyl ester.

Reactivity of the Indole Nucleus
The indole ring system is electron-rich and susceptible to electrophilic attack, with the C3

position being the most reactive.[5][6] However, in kopsinine, the indole nitrogen is part of a

complex, strained ring system, which may influence its typical reactivity. The indole moiety can

also undergo oxidation reactions.[6]

Reactivity of the Ester Group
The methyl ester functional group in kopsinine is susceptible to hydrolysis under both acidic

and basic conditions, which would yield the corresponding carboxylic acid and methanol.[7][8]

[9] The rate of hydrolysis is influenced by pH and temperature.[10]

Reactivity of the Amine Groups
Kopsinine contains two tertiary amine nitrogens. These are basic centers and can be

protonated by acids to form salts. The lone pair of electrons on these nitrogens can also act as

nucleophiles in various reactions.

Skeletal Transformations and Stability
Kopsinine is a structurally complex molecule. Its stability can be affected by factors such as

pH, temperature, and light. The ester linkage is a potential site for degradation through

hydrolysis.[7][9] Indole alkaloids, in general, can be sensitive to oxidation.[6] The complex

polycyclic structure of kopsinine, however, imparts significant rigidity to the molecule.
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Experimental Protocols
The total synthesis of kopsinine has been a subject of significant research, providing insights

into its chemical reactivity and the construction of its complex architecture. Below are

summaries of key experimental reactions employed in its synthesis.

Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A key strategy in the synthesis of the kopsinine core involves a powerful intramolecular

[4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole.[3][4]

Methodology: A solution of the tethered 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-

DCB) is heated to high temperatures (e.g., 180 °C).[4] This initiates an intramolecular Diels-

Alder reaction, followed by the loss of N₂ and a subsequent intramolecular 1,3-dipolar

cycloaddition to rapidly assemble the pentacyclic core of the molecule.[4]

Chugaev Elimination
A Chugaev elimination was utilized to introduce a key double bond in a synthetic intermediate.

[4]

Methodology: A xanthate intermediate, formed from the corresponding alcohol, is heated in a

high-boiling solvent such as o-dichlorobenzene (150 °C) or benzene in a sealed tube (130

°C) to effect the syn-elimination, yielding the desired alkene.[4]

SmI₂-Mediated Transannular Radical Cyclization
The construction of the characteristic bicyclo[2.2.2]octane core of kopsinine was achieved via

a samarium(II) iodide-mediated transannular radical cyclization.[4][11]

Methodology: An intermediate containing a methyldithiocarbonate and an α,β-unsaturated

ester is treated with samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at room

temperature.[4] This promotes a radical-mediated cyclization to form the crucial C2-C21

bond, followed by reduction and diastereoselective protonation.[4]

Visualizations
Diagram of a Key Synthetic Transformation
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The following diagram illustrates the key SmI₂-mediated transannular radical cyclization step in

the total synthesis of kopsinine.

Starting Material

Reagents Key Process Product

Precursor with
Methyldithiocarbonate and

α,β-Unsaturated Ester

SmI₂
THF/HMPA, 25 °C

Radical-Mediated
Transannular Cyclization

Initiates Kopsinine Core
(Bicyclo[2.2.2]octane system)

Forms

Click to download full resolution via product page

Caption: Key SmI₂-mediated cyclization in kopsinine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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